molecular formula C13H16N2O3 B1396691 tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate CAS No. 184021-91-8

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Cat. No. B1396691
CAS RN: 184021-91-8
M. Wt: 248.28 g/mol
InChI Key: ZZMDNEIXGBMMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various biological activities .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is complex, with multiple functional groups . The compound contains a carbamate group attached to a tert-butyl group and an indole group .

Scientific Research Applications

Crystallography and Structural Analysis

This compound has been utilized in crystallography to determine the structure of molecules through X-ray crystallography. The crystal structure of related compounds provides insights into molecular conformations and potential reactive sites .

Organic Synthesis

tert-Butyl (2-oxoindolin-6-yl)carbamate: serves as a precursor in the synthesis of various organic molecules. Its structure is pivotal in constructing complex molecules, particularly in the pharmaceutical industry, where it can be used to synthesize active pharmaceutical ingredients .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the development of new drugs. It can be modified to create derivatives that interact with biological targets, potentially leading to new treatments for diseases .

Material Science

The compound’s unique structure makes it suitable for creating materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics .

Catalysis

tert-Butyl (2-oxoindolin-6-yl)carbamate: can act as a ligand in catalytic systems. It may influence the reactivity and selectivity of catalysts used in chemical reactions, thereby improving efficiency and yield .

Solar Energy Research

Derivatives of this compound have been explored as components of organic solar cells. They can function as acceptors in the active layers of solar cells, contributing to the conversion of solar energy into electricity .

Neuropharmacology

Research in neuropharmacology can benefit from this compound as it may serve as a building block for creating molecules that interact with neurological pathways, aiding in the study of brain function and disorders.

Agricultural Chemistry

In the field of agricultural chemistry, tert-Butyl (2-oxoindolin-6-yl)carbamate could be used to synthesize compounds that act as growth regulators or pesticides, helping to improve crop yields and protect against pests.

properties

IUPAC Name

tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDNEIXGBMMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

CAS RN

184021-91-8
Record name tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.